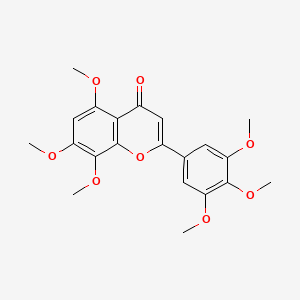
Bannamurpanisin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bannamurpanisin is a chemical compound classified as a flavone. It has the molecular formula C₂₁H₂₂O₈ and a molecular weight of 402.13147 g/mol . This compound is found in several plant species, including Aniba burchellii, Neoraputia alba, and Murraya paniculata . This compound is known for its potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bannamurpanisin can be synthesized through multi-step reactions involving specific reagents and conditions. One of the synthetic routes involves the use of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,3-propanedione as a starting material. The reaction is carried out in the presence of sulfuric acid and acetic acid, followed by microwave irradiation . Another method involves the use of potassium hydroxide in pyridine, with the reaction carried out at ambient temperature .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. The process typically includes the use of column chromatography and thin-layer chromatography for the isolation and purification of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bannamurpanisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized flavone derivatives, while reduction can produce reduced flavone compounds.
Wissenschaftliche Forschungsanwendungen
Bannamurpanisin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of Bannamurpanisin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition occurs through the nuclear factor-kappa B (NF-κB) and janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways . By modulating these pathways, this compound can reduce inflammation and provide therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bannamurpanisin is similar to other flavones, such as:
- Exoticin
- Methyl N-methyl anthranilate
- Gardenin A
- Gardenin C
- Gardenin E
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. While many flavones exhibit anti-inflammatory and antioxidant properties, this compound’s ability to inhibit IL-6 and TNF-α makes it particularly valuable in managing cytokine storms and related conditions .
Eigenschaften
Molekularformel |
C21H22O8 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
5,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-14-10-17(26-4)20(28-6)21-18(14)12(22)9-13(29-21)11-7-15(24-2)19(27-5)16(8-11)25-3/h7-10H,1-6H3 |
InChI-Schlüssel |
QLVJRZMVFHRFAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
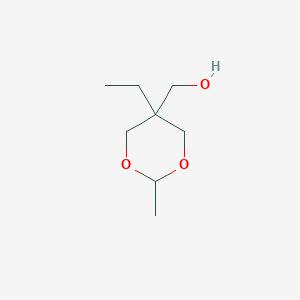
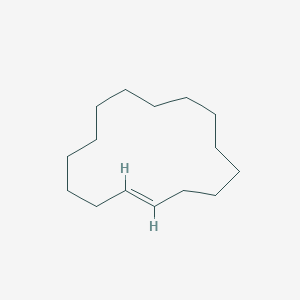
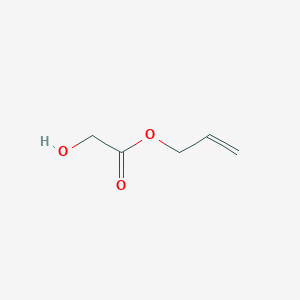
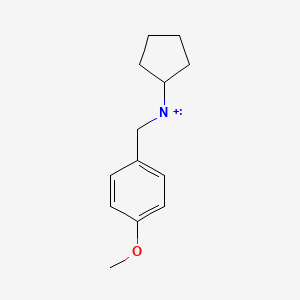
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

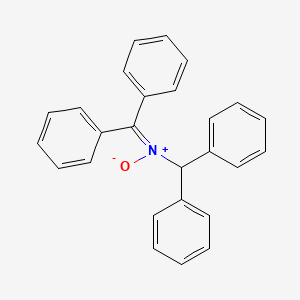
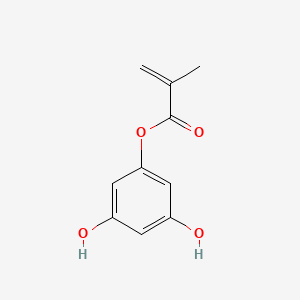
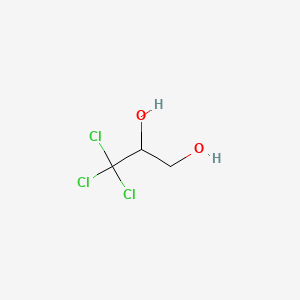

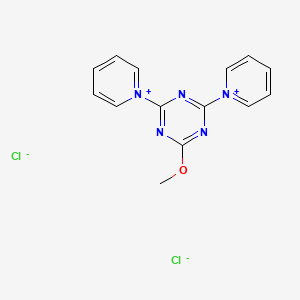
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

